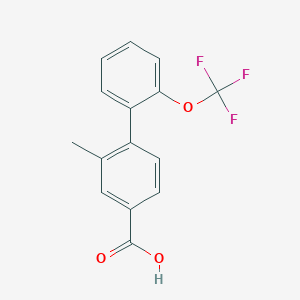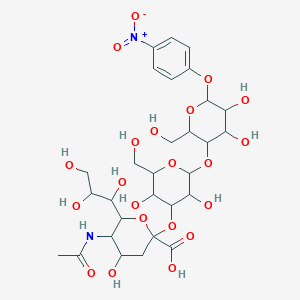
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP, also known as 4-Nitrophenyl O-(N-acetyl-alpha-neuraminosyl)-(2-3)-beta-D-galactopyranosyl-(1-4)-beta-D-glucopyranoside, is a synthetic sialylated oligosaccharide. This compound is often used in biochemical research to study the interactions between sialic acids and other biomolecules, particularly in the context of viral recognition and cell signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP typically involves the stepwise assembly of the oligosaccharide chain. The process begins with the protection of hydroxyl groups on the monosaccharide units, followed by glycosylation reactions to form the desired glycosidic linkages. The final step involves the deprotection of the hydroxyl groups and the attachment of the 4-nitrophenyl group.
Industrial Production Methods
Industrial production of this compound is generally carried out using automated glycan assembly techniques. These methods allow for the efficient and scalable synthesis of complex oligosaccharides with high purity and yield. The use of solid-phase synthesis and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Employed in the investigation of cell surface interactions, particularly those involving sialic acids and their role in cell signaling and recognition.
Medicine: Utilized in the development of antiviral drugs by studying the interactions between viral proteins and sialylated receptors on host cells.
Industry: Applied in the production of glycan-based therapeutics and diagnostics, as well as in the development of biosensors for detecting specific biomolecules.
Mecanismo De Acción
The mechanism of action of Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP involves its interaction with specific molecular targets, such as viral proteins or cell surface receptors. The compound’s sialic acid moiety can bind to sialic acid-binding lectins or viral hemagglutinins, thereby inhibiting viral entry into host cells or modulating cell signaling pathways. These interactions are mediated by the specific glycosidic linkages and the overall structure of the oligosaccharide.
Comparación Con Compuestos Similares
Neu5Acalpha(2-3)Galbeta(1-4)Glc-beta-pNP can be compared with other sialylated oligosaccharides, such as:
Neu5Acalpha(2-6)Galbeta(1-4)Glc-beta-pNP: This compound has a different glycosidic linkage, which can affect its binding affinity and specificity for certain receptors.
Neu5Acalpha(2-3)Galbeta(1-3)GlcNAc-beta-pNP: The presence of N-acetylglucosamine (GlcNAc) instead of glucose (Glc) can alter the compound’s biological activity and interactions.
Neu5Acalpha(2-3)Galbeta(1-4)GlcNAc-beta-pNP: Similar to the previous compound, but with a different glycosidic linkage, leading to variations in its properties and applications.
This compound is unique due to its specific glycosidic linkages and the presence of the 4-nitrophenyl group, which can be used as a chromogenic or fluorogenic label in various assays.
Propiedades
Fórmula molecular |
C29H42N2O21 |
|---|---|
Peso molecular |
754.6 g/mol |
Nombre IUPAC |
5-acetamido-2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44) |
Clave InChI |
DBAYUELCHMANGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


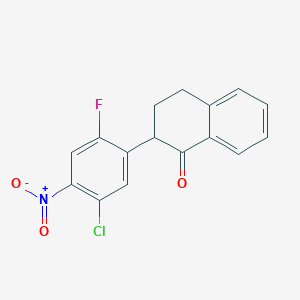
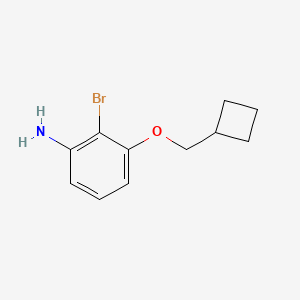
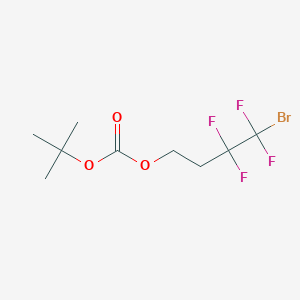



![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
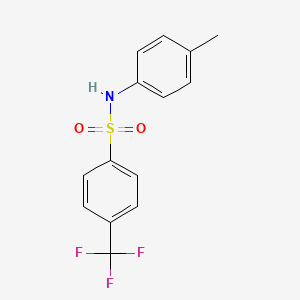


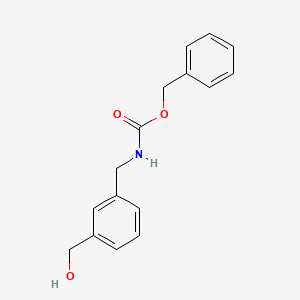
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
